Fmoc-Glu(O-2-PhiPr)-OH

Catalog No.
S539511
CAS No.
105650-23-5
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(O-2-PhiPr)-OH

CAS Number

105650-23-5

Product Name

Fmoc-Glu(O-2-PhiPr)-OH

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)

InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in methanol, DMSO

Synonyms

2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine, PhIP

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

The exact mass of the compound 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is 224.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol, dmsoin water, 407 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fmoc-Glu(O-2-PhiPr)-OH (CAS 105650-23-5) is a highly specialized, quasi-orthogonally protected amino acid building block engineered for advanced Fmoc solid-phase peptide synthesis (SPPS) . Featuring a 2-phenylisopropyl (2-PhiPr) ester on the gamma-carboxyl group of glutamic acid, this compound is specifically designed for extreme acid lability compared to standard protecting groups [1]. It serves as a critical precursor for the on-resin synthesis of complex, structurally constrained molecules, particularly side-chain-to-side-chain lactam-bridged cyclic peptides. By enabling selective side-chain unmasking under very mild conditions, it provides a streamlined, metal-free alternative to other orthogonal protection strategies, making it highly valuable for both research-scale and commercial peptide manufacturing.

Attempting to substitute Fmoc-Glu(O-2-PhiPr)-OH with the industry-standard Fmoc-Glu(OtBu)-OH leads to catastrophic process failure during selective on-resin cyclization [1]. The standard tert-butyl (tBu) ester requires harsh acidic conditions (e.g., 95% trifluoroacetic acid) for deprotection, which simultaneously cleaves the peptide from standard acid-labile resins and indiscriminately strips all other side-chain protections, making selective lactam bridge formation impossible . Conversely, utilizing alternative orthogonal protections such as allyl esters (Fmoc-Glu(OAll)-OH) requires expensive, moisture-sensitive palladium catalysts for deprotection . This transition-metal dependency not only complicates the synthetic workflow and increases reagent costs but also introduces stringent heavy-metal remediation requirements during GMP scale-up. The precise lability of the 2-PhiPr group circumvents both of these failures, offering a clean, metal-free deprotection route.

Acid Lability and Selective Deprotection Threshold

The defining procurement advantage of Fmoc-Glu(O-2-PhiPr)-OH is its extreme sensitivity to mild acidic conditions compared to standard derivatives . The 2-PhiPr group is quantitatively removed using only 1% to 2% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. In stark contrast, the standard Fmoc-Glu(OtBu)-OH baseline requires a highly concentrated 95% TFA solution to achieve side-chain deprotection . This massive reduction in required acid concentration allows the glutamic acid side chain to be selectively unmasked while leaving all other tBu-protected residues and the peptide-resin anchor completely intact.

Evidence DimensionRequired Acid Concentration for Deprotection
Target Compound Data1% - 2% TFA in DCM
Comparator Or Baseline95% TFA (Fmoc-Glu(OtBu)-OH)
Quantified Difference>90% reduction in TFA concentration
ConditionsFmoc-based solid-phase peptide synthesis (SPPS) on acid-labile resin

Enables selective on-resin side-chain unmasking without prematurely cleaving the peptide or destroying other protective groups, which is mandatory for cyclization.

Elimination of Transition Metal Catalysis in Cyclization Workflows

When selecting an orthogonally protected glutamic acid for cyclic peptide synthesis, buyers frequently compare 2-PhiPr esters against allyl (OAll) esters . While Fmoc-Glu(OAll)-OH provides orthogonality, its deprotection mandates the use of expensive palladium catalysts (e.g., Pd(PPh3)4) and specific scavengers [1]. Fmoc-Glu(O-2-PhiPr)-OH completely eliminates this requirement, relying solely on inexpensive, volatile 1% TFA for deprotection. This transition from a metal-catalyzed step to a simple dilute acid wash drastically reduces raw material costs and eliminates the need for downstream heavy metal purging.

Evidence DimensionDeprotection Reagent Requirement
Target Compound DataMetal-free dilute acid (1% TFA)
Comparator Or BaselinePalladium catalyst required (Fmoc-Glu(OAll)-OH)
Quantified Difference100% elimination of transition metal usage
ConditionsSelective side-chain deprotection during SPPS

Simplifies the procurement supply chain and reduces GMP manufacturing costs by avoiding expensive palladium reagents and mandatory metal toxicity testing.

Process Synergy: Simultaneous Deprotection with Lys(Mtt)

For the synthesis of side-chain-to-side-chain lactam-bridged peptides, process efficiency is dictated by the number of deprotection steps[1]. Fmoc-Glu(O-2-PhiPr)-OH is uniquely synergistic with Fmoc-Lys(Mtt)-OH, as both the 2-PhiPr and Mtt protecting groups are cleaved simultaneously using the exact same 1% TFA/DCM condition . If a standard OtBu or OAll derivative were used, the deprotection of the two bridging residues would require separate, sequential chemical steps . This simultaneous unmasking reduces the deprotection workflow from two distinct operations to a single step, minimizing solvent waste and cycle time.

Evidence DimensionDeprotection Steps for Lactam Bridge Precursors
Target Compound Data1 step (Simultaneous cleavage with Lys(Mtt) at 1% TFA)
Comparator Or Baseline2 steps (Sequential cleavage required for OtBu or OAll pairings)
Quantified Difference50% reduction in deprotection operational steps
ConditionsOn-resin preparation for glutamic acid-lysine lactam cyclization

Directly lowers manufacturing costs by halving the solvent consumption and processing time required to prepare the peptide for cyclization.

On-Resin Synthesis of Side-Chain-to-Side-Chain Lactam Bridged Peptides

Fmoc-Glu(O-2-PhiPr)-OH is the optimal procurement choice for synthesizing cyclic peptides featuring a glutamic acid-to-lysine lactam bridge. Because its deprotection precisely matches the 1% TFA lability of the Lys(Mtt) protecting group, both residues can be unmasked simultaneously on the resin, allowing for highly efficient, metal-free intramolecular cyclization before final cleavage .

High-Throughput Synthesis of Constrained Peptide Libraries

In discovery workflows requiring the parallel synthesis of constrained or macrocyclic peptide libraries, the avoidance of palladium catalysis is critical for automation compatibility. The 2-PhiPr group allows library generation platforms to utilize simple, volatile dilute acid (1% TFA) for selective deprotection, preventing the mechanical and chemical fouling associated with transition metal catalysts .

Synthesis of Peptides with Acid-Sensitive Post-Translational Modifications

When synthesizing peptides that contain highly acid-sensitive modifications (e.g., certain glycosylations or sulfations), standard 95% TFA cleavage cocktails can degrade the target molecule. The extreme lability of the 2-PhiPr group allows for selective side-chain manipulation under exceptionally mild conditions (1-2% TFA), preserving the integrity of fragile modifications during complex synthetic sequences[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Gray-white solid; [Merck Index]
Solid

Color/Form

Gray-white crystals
Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.106196400 Da

Monoisotopic Mass

224.106196400 Da

Heavy Atom Count

17

LogP

2.23 (LogP)
log Kow = 2.23
2.23

Decomposition

When heated to decomposition, it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

327 °C
MP: 327-328 °C
327 - 328 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

909C6UN66T

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ...
PhIP has potent estrogenic activity inducing transcription of estrogen (E2)-regulated genes, proliferation of E(2)-dependent cells, up-regulation of progesterone receptor, and stimulation of mitogen-activated protein kinase signaling ... This report ... shows ... that PhIP at doses as low as of 10-11 mol/L has direct effects on a rat pituitary lactotroph model (GH3 cells) and is able to induce cell proliferation and the synthesis and secretion of prolactin. This PhIP-induced pituitary cell proliferation and synthesis and secretion of prolactin can be attenuated by an estrogen receptor (ER) inhibitor, implying that PhIP effects on lactotroph responses are ERalpha mediated. In view of the strong association between estrogen, progesterone, prolactin, and breast cancer, the PhIP repertoire of hormone-like activities provides further mechanistic support for the tissue-specific carcinogenicity of the chemical. Furthermore, the recent epidemiology studies that report an association between consumption of cooked red meat and premenopausal and postmenopausal human breast cancer are consonant with these observations.
... In addition to its genotoxic properties, recent studies have shown that PhIP can activate estrogen receptor-mediated signaling pathways at doses that are similar to those that may be present in the body following consumption of a cooked meat meal ... /This/ study ... examined whether such doses of PhIP can affect estrogen receptor-independent signal transduction via the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase (ERK) pathway to influence proliferation and migration in the human mammary epithelial cell line MCF10A and the prostate cancer cell line PC-3. At doses shown to have a proliferative effect on MCF10A cells (10-11 to 10-7 mol/L), PhIP induced a rapid, transient increase in phosphorylation of both MAPK/ERK kinase 1/2 and ERKs. Inhibition of this pathway significantly reduced the PhIP-induced proliferation of MCF10A cells and the migration of PC-3 cells. The data presented here show that levels of PhIP that approximate to human dietary exposure stimulate cellular signaling pathways and result in increased growth and migration, processes linked to the promotion and progression of neoplastic disease. These findings provide strong evidence that PhIP acts as a tumor initiator and promoter and that dietary exposure to this compound could contribute to carcinogenesis in humans.
Beta-catenin/T-cell factor (Tcf) signaling is constitutively active in the majority of human colorectal cancers, and there are accompanying changes in Bcl-2 expression. Similarly, 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)-induced colon tumors in the rat have increased beta-catenin and elevated Bcl-2. To examine the possible direct transcriptional regulation of rat Bcl-2 by beta-catenin/Tcf, /the authors/cloned and characterized the corresponding promoter region and found 70.1% similarity with its human counterpart, BCL2. Bcl-2 promoter activity was increased in response to LiCl and exogenous beta-catenin, including oncogenic mutants of beta-catenin found in PhIP-induced colon tumors. Protein/DNA arrays identified E2F1, but not beta-catenin/Tcf, as interacting most strongly with the rat Bcl-2 promoter. Exogenous E2F1 increased the promoter activity of rat Bcl-2, except in mutants lacking the E2F1 sites. As expected, beta-catenin induced its downstream target c-Myc, as well as E2F1 and Bcl-2, and this was blocked by siRNA to c-Myc or E2F1. These findings suggest an indirect pathway for Bcl-2 over-expression in PhIP-induced colon tumors involving beta-catenin, c-Myc and E2F1.
For more Mechanism of Action (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (7 total), please visit the HSDB record page.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

138370-35-1
105650-23-5

Absorption Distribution and Excretion

Fischer 344 rats were given a single dose of 0.60 mg/animal of (2-14)C-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by gavage; and radioactivity contained in feces, urine, blood, serum proteins, hemoglobin, and tissues was determined at 12, 24, 48, and 96 hr after dosing. One major and four minor radioactivity-containing fractions were found in the urine and one major and two minor radioactivity-containing fractions were found in the feces. The feces was the major route of excretion, representing 78% of dose during the first 24 hr, and unchanged PhIP in the feces accounted for 51% of the dose. Unmetabolized PhIP was also shown to be the major radioactive fraction in bile and feces from animals given a single dose by ip injection. Blood contained a small fraction of the dose and the major, persistently-bound form of PhIP in the blood was to hemoglobin. At 12 hr after administration of the dose the colon and cecum contained the highest concentration of radioactivity, while at later times the kidney and liver showed the highest concentration. Of the tissue-contained radioactivity 80-90% was ethanol insoluble at time points later than 24 hr, suggesting that it was covalently bound to macromolecules.
... The bioavailability and fate of /PhIP/ at a human dietary equivalent dose /was examined/ using the high sensitivity offered by accelerator mass spectrometry. (2-14)C-PhIP was administered to C57BL/6 male mice (41 ng/kg) by gavage. Tissues and excreta were collected over the subsequent 96 hr. 100% of the administered dose was excreted in urine (90%) and feces (10%) over the length of the study. Absorption of the radiocarbon-tagged PhIP from the gastrointestinal tract was rapid, with radiocarbon levels peaking in the whole blood and urine within 1 hr of exposure. Fecal (14)C levels peaked at 12 hr. Tissue levels peaked by 3 hr with the highest concentrations of radiolabel in the intestine, stomach, and liver, followed by the kidney, pancreas, lung, and spleen. Low levels of (14)C from PhIP (0.01-0.04% of the administered dose) could be detected in the tissues 48-96 hr after exposure, possibly due to covalent binding to protein or DNA. The calculated half-life of PhIP at this dose was 1.14 hr.
... The transfer of PhIP to fetuses and neonates following a single ip dose (4.7-5.2 mg/kg bw) to pregnant or lactating C57Bl/6 mice was studied by tissue extraction and HPLC analysis. A transplacental transfer of unchanged (3)H-PhIP to fetuses was demonstrated; the highest fetal levels were observed at late gestation. Autoradiography of mice injected iv with (2-14)C-PhIP (1.4 mg/kg) during late gestation showed a high and selective localization of radioactivity in the pigmented parts of the fetal eye and a moderate level of radioactivity in the fetal liver, gastro-intestinal contents, urine and in the uterine fluid. HPLC analysis of stomach contents and tissues of newborn mice exposed for 4 hr to lactating dams dosed ip with (3)H-PhIP (5.2 mg/kg) showed the presence of unchanged PhIP suggesting excretion of PhIP in the milk of the dams. The results in this study raise concern that exposure to PhIP during pregnancy and nursing may result in a transfer of this food mutagen to fetuses and infants.
Cooking meat, fish, or poultry at high temperature gives rise to heterocyclic aromatic amines (HAAs), which may be metabolically activated to mutagenic or carcinogenic intermediates. The enzymes cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) are principally implicated in such biotransformations ... The relationship between the activity of these two enzymes and the urinary excretion of unmetabolized and Phase II conjugates of the two HAAs MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) /was determined/ in individuals fed a uniform diet containing high-temperature cooked meat. The subjects in the study ate meat containing known amounts of MeIQx and PhIP, and urine collections were made 0-12 and 12-24 hr after a meal. MeIQx and PhIP were measured in urine after acid treatment that quantitatively hydrolyzes the Phase II conjugates to the respective parent amine. The extracts containing the HAAs were purified by immunoaffinity chromatography and analyzed by liquid chromatography using electrospray ionization-tandem mass spectrometry. The MeIQx content in the 0-12 hr urine increased after acid hydrolysis by a factor of 3-21-fold. After acid treatment, the total amount of MelQx (unmetabolized plus the N2-glucuronide and sulfamate metabolites) excreted in the 0-12 hr urine was 10.5 +/- 3.5% (mean +/- SD) of the dose, whereas the total amount of PhIP (unmetabolized plus acid-labile conjugate(s)) in the 0-12 hr period was 4.3 +/- 1.7% (mean +/- SD) of the dose. The total amount of PhIP in the 12-24 hr urine after acid treatment was 0.9 +/- 0.4% (mean +/- SD) of the dose. Linear regression analysis of the amounts of MeIQx and PhIP excreted in the 0-12 hr period expressed as a percentage of the ingested dose, for all subjects, gave a low but significant correlation (r = 0.37, P = 0.005). Linear regression analyses showed that lower total MeIQx (unmetabolized plus the N2-glucuronide and sulfamate metabolites) in urine was associated with higher CYP1A2 activity, whereas total PhIP (unmetabolized plus conjugated) in urine showed no association to CYP1A2 activity. These results indicate that in humans, MeIQx metabolism and disposition are more strongly influenced by CYP1A2 activity than are those of PhIP. Linear regression analysis found no association between NAT2 activity and the levels (unmetabolized plus acid-labile conjugates) of MeIQx or PhIP excreted in urine.
For more Absorption, Distribution and Excretion (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (7 total), please visit the HSDB record page.

Metabolism Metabolites

The aim of this study was to evaluate the effect of cruciferous vegetable consumption on the metabolism of PhIP in 20 non-smoking Caucasian male subjects. The study consisted of three 12-day phases, namely two periods of avoidance of cruciferous vegetables (phases 1 and 3) and a high cruciferous vegetable diet period (phase 2), when subjects ingested 250 g each of Brussels sprouts and broccoli per day. At the end of each study phase, the subjects consumed a cooked meat meal containing 4.90 ug PhIP and urine samples were collected for up to 48 h. Cruciferous vegetable consumption significantly increased hepatic CYP1A2, as demonstrated by changes in saliva caffeine kinetics. ... In phases 1 and 3, the excretion of N(2)-hydroxy-N(2)-PhIP-glucuronide in 0-48 hr urine samples was six times that of N(2)-hydroxy-PhIP-N(3)-glucuronide. Cruciferous vegetable consumption significantly increased the urinary excretion of N(2)-hydroxy-PhIP-N(2)-glucuronide in 0-48 hr urine samples to 127 and 136% of levels observed in phases 1 and 3, respectively. In contrast, the urinary excretion of N(2)-hydroxy-PhIP-N(3)-glucuronide was unchanged. While the urinary excretion of both PhIP metabolites accounted for approximately 39% of the PhIP dose in phases 1 and 3, they accounted for approximately 49% of the dose in phase 2. This study demonstrates that cruciferous vegetable consumption can induce both the phase I and II metabolism of PhIP in humans.
Male Fischer 344 rats were given a single dose of 0.03-30 mg/kg of (2-14)C-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine ((14C)PhIP), the radioactivity in urine and feces was determined over 48 hr, and the major metabolites were identified and quantified. Dose had little effect on the profile of metabolites in the urine but did influence the profile in the feces. PhIP was more efficiently metabolized at higher doses. In addition, rats were pretreated with Aroclor 1254 (PCB), 3-methylcholanthrene (MC), phenobarbital (PB), PhIP and corn oil prior to a single dose of (14)C-PhIP, and compared with a control group receiving (14)C-PhIP only. The major metabolites in the urine and feces were quantitated for each group, as well as PhIP binding to serum proteins, hemoglobin and selected tissues. Pretreatment with MC and PCB resulted in an increase in the amount of 4'-hydroxylation of PhIP and a decrease in the amount of N-hydroxylated metabolites in the urine. Pretreatment with PB resulted in an increase in the amount of N-hydroxylated metabolites, but a decrease in 4'-hydroxylation. Pretreatment with either MC or PCB resulted in an increase in PhIP binding to the liver and kidney, while reducing the binding in other tissues. Animals pretreated with PhIP showed few significant differences from the untreated group, while pretreatment with PB in general resulted in a decrease of PhIP binding in tissues.
... Loss of function of the adenomatous polyposis coli (APC) gene product is an early and frequent event in human colorectal carcinogenesis. Normal (Apc(+/+)) and pre-malignant (Apc(Min/+), where Min=multiple intestinal neoplasia) colonic epithelial cells of mice can be used to study promotion of carcinogenesis ... The metabolism of (14)C-PhIP /was investigated/ in these two murine cell lines. Cells induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) metabolized PhIP into 4'-OH-PhIP as the main metabolite in PhiP detoxification. Besides, 5-OH-PhIP was identified, revealing the formation of intermediary reactive metabolites, since it results from a degradation of conjugates of N-acetoxy-PhIP. Apc(Min/+) cells produce significantly higher amounts of these metabolites. Demethylated metabolites are also observed, indicating that the colon contains a significant CYP1 family dependent metabolic activity. A minor hydroxy-glucuronide-PhIP metabolite is observed in Apc(Min/+) cells, the glucuronidation being known as an important step in the detoxification pathway. Quantitative real-time reverse transcription polymerase chain reaction experiments demonstrate that induction by TCDD has prevailing effects in gene expression of CYP1A1, CYP1A2 and CYP1B1 in Apc(Min/+) cells. In these cells, N-acetyltransferase-2 is also expressed at higher levels. So, the more important potency to metabolically bio-activate PhIP, as measured in Apc(Min/+) cells, can be linked to a higher probability to generate new in situ mutations.
The metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) ... was investigated in mice. In 3-methylcholanthrene-induced mice administered 0.1, 1.0, and 10 mg/kg (14C)PhIP (ip), urinary and fecal excretion over 24 hr accounted for 16% and 42-56% of the dose respectively. Urinary excretion of unchanged parent compound accounted for only 0.5-0.8% of the administered dose. At all doses, the major urinary metabolite was identified as 4'-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate and this metabolite comprised approximately 5% of the dose. Uninduced mice excreted greater than 13% of a 10 mg/kg dose as the sulfate conjugate. Urinary excretion of both 2-amino-1-methyl-6-(4'-hydroxy)-phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP) and a glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (N-hydroxy-PhIP) was also higher (4-fold) in uninduced versus induced mice. The decreased urinary excretion of P450-derived metabolites via induction contrasted with increased metabolite formation by hepatic microsomal preparations. 4'-Hydroxy-PhIP and N-hydroxy-PhIP were produced in amounts nearly 7- and 3-fold higher respectively by induced versus uninduced microsomal incubations at 50 uM (3)H-PhIP. At concentrations less than 10 uM, PhIP was almost exclusively converted by the induced preparations to an unidentified metabolite that was not retained by the C18 column. This metabolite, which also was formed in incubations with either 4'-hydroxy-PhIP or N-hydroxy-PhIP, was produced by microsomes from uninduced animals at a much slower rate. Covalent binding to microsomal protein in incubations with (3)H-PhIP was concentration-dependent and 2- to 4-fold higher in induced than uninduced preparations. Covalent binding in liver and kidney of induced mice administered (14)C-PhIP was dose dependent. At 10 mg/kg PhIP, adducts were produced at 1.7-fold higher levels in livers of induced versus uninduced mice, but renal binding was higher in uninduced animals. These studies indicate the importance of cytochrome P450 and other xenobiotic enzymes in the metabolism, disposition and activation of PhIP.
For more Metabolism/Metabolites (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (28 total), please visit the HSDB record page.
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has known human metabolites that include 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, N2-glucuronide.

Wikipedia

2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine

Biological Half Life

... (2-14)C-PhIP was administered to C57BL/6 male mice (41 ng/kg) by gavage. Tissues and excreta were collected over the subsequent 96 hr ... The calculated half-life of PhIP at this dose was 1.14 hr.

Methods of Manufacturing

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been prepared in 26% yield from 3-amino-2-phenylpropenal and creatinine which were heated with N,O-bis(trimethylsilyl)acetamide at 120 degrees C for 2 hr.

General Manufacturing Information

... heterocyclic amine formed during heating or cooking and /is/ found in cooked meat and fish
Most abundant of the mutagenic heterocyclic amines found in well-cooked meat and fish
PhIP is produced in small quantities for research purposes. It is formed naturally during the cooking of muscle-derived foods (meat and fish) as by-products of the Maillard (or browning) reaction. It is postulated that the amino-imidazo part of /heterocyclic amines/ (HCAs) is formed from creatine, while the remaining parts of the compound are likely formed from Strecker degradation products, such as pyridines or pyrazines, which are formed in the Maillard reaction between hexose sugars and amino acids. Formation of HCAs in food reportedly is affected by temperature, processing time, acidity, precursor concentrations, and types of amino acid present. In general, higher temperatures and longer cooking times increase the amount of HCAs produced. HCA formation also increases with cooking methods that use direct or efficient transfer of heat from the source to the food; frying or grilling of muscle meats produces more HCAs than do indirect-heat methods such as stewing, steaming, or poaching.[DHHS/National Toxicology Program; Eleventh Report on Carcinogens: 2-Amino-1-Methyl-6-Phenylimidazo

Analytic Laboratory Methods

PhIP was originally isolated from fried beef by acid extraction, XA-2 resin absorption and a series of preparative and analytical high-performance liquid chromatography (HPLC) purifications. The structure of PhlP was determined on the basis of data obtained by mass and proton nuclear magnetic resonance spectral analysis.
PhIP was isolated and identified using methanol extraction, 'blue cotton' adsorption and a series of HPLC purifications.
A practical, solid-phase extraction and HPLC method for the analysis of PhIP and other heterocyclic amines was devised ... and used on foods and food extracts. Improvements to the method ... allow determination of PhIP and most of the other known heterocyclic amines at a level of 1 ng/g from only 10 g of food sample. Replicate samples and spiking allow accurate determination of extraction losses; chromatographic peak identities are confirmed using a diode array-ultraviolet fluorescence detector.

Clinical Laboratory Methods

A method has been developed to measure levels of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) excreted in urine and feces. The method involves organic solvent extraction, derivatization to form electron-capturing bis-pentafluorobenzyl derivatives, and analysis by gas chromatography-negative ion chemical ionization mass spectrometry using a deuterium-labeled internal standard. The method can detect PhIP at levels of less than 1 ng/g in rat urine (5 ng/24 hr) and 5 ng/g (wet wt) in rat feces (50 ng/24 hr) ...
A gas chromatographic-mass spectrometric assay has been developed for the measurement of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in food. Stable isotope-labelled analogues of MeIQx and PhIP are used as internal standards and the synthesis of deuterated PhIP is described. The mass spectrometer is operated in the electron-capture negative ion chemical ionization mode and the amines are chromatographed as their di-3,5-bistrifluoromethylbenzyl derivatives. All three compounds can be measured in a single chromatographic run and detection limits of 0.05, 0.1, and 0.2 ng/g for MeIQx, DiMeIQx and PhIP, respectively, in food are obtained.
A simple and easy-to-use extraction procedure has been optimized, validated, and applied for extraction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in urine and spiked plasma samples ... The novelty of the extraction procedure lies in using a short piece of narrow capillary-like microporous hollow-fibre (HF) membrane as extraction device ... The operation of the hollow-fiber supported liquid membrane (HF-SLM) extraction at the optimal conditions resulted in a PhIP extraction efficiency of 74% from both spiked urine and plasma, corresponding to enrichment factors of 126 and 27, respectively. For 90 min extraction time, limits of detection and quantification were, respectively, 8 and 25 pg/mL for urine and 6 and 11 pg/mL for plasma ...
A facile solid-phase extraction method, employing a mixed-mode reverse-phase cation exchange resin, /was developed/ to simultaneously isolate PhIP, its glucuronide conjugates, and the glucuronide conjugates of the genotoxic metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine from the urine of meat eaters. PhIP and its metabolites were quantified by liquid chromatography-electrospray ionization/tandem mass spectrometry (LC-ESI/MS/MS), using a triple stage quadrupole mass spectrometer in the selected reaction monitoring scan mode. The lower limit of quantification (LOQ) of PhIP is 5 parts per trillion (ppt), and the LOQ values for the glucuronide conjugates are 50 ppt, when 25 uL of urine is employed for assay.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Chemical model reactions were carried out to investigate the mechanism of inhibition by a citrus flavonoid, naringenin, on the formation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP), the most abundant mutagenic heterocyclic amine found in foods. GC-MS showed that naringenin dose dependently reduced the level of phenylacetaldehyde, a key intermediate on the pathway to the formation of PhIP. Subsequent LC-MS analyses of samples from a wide range of model systems consisting of PhIP precursors, including phenylalanine, glucose, and creatinine, suggested that naringenin scavenged phenylacetaldehyde via adduct formation. An isotope-labeling study showed that the postulated adducts contain fragment(s) of phenylalanine origin. Direct reaction employing phenylacetaldehyde and naringenin further confirmed the capability of naringenin to form adducts with phenylacetaldehyde, thus reducing its availability for PhIP formation. Two of the adducts were subsequently isolated and purified. Their structure was elucidated by one- and two-dimensional NMR spectroscopy as 8-C-(E-phenylethenyl)naringenin (1) and 6- C-( E-phenylethenyl)naringenin (2), respectively, suggesting that C-6 and C-8 are two of the active sites of naringenin in adduct formation. These two adducts were also identified from thermally processed beef models, highlighting phenylacetaldehyde trapping as a key mechanism of naringenin to inhibit PhIP formation.
... Effects of combined treatment with sodium nitrite (NaNO(2)) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) ... were assessed with regard to mammary tumor induction in female Sprague-Dawley (SD) rats. Animals at 6 wk of age were given intragastric doses of 100 mg/kg bw of PhIP twice a week for 4 wk, during which period 0 or 0.2% NaNO(2) was administered in the drinking water. Control rats received 0.2% NaNO(2) alone for the 4 wk or non-supplemented water during the entire 48 wk experimental period, without carcinogen treatment. The first tumor in the PhIP+NaNO(2) group appeared significantly later than with PhIP alone, and during the experimental period, the incidence, multiplicity and volume of mammary tumors in this group tended towards decreased, although values did not significantly differ at the terminal sacrifice. These results indicate that NaNO(2) does not enhance PhIP-induced rat mammary carcinogenesis, rather possessing some potential for inhibition.
Male F344 5-week-old rats were X-irradiated, and 16 wk after the first dose, ... 2-amino-1 -methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) was given by intragastric intubation. Tumors in the pylorus of the glandular stomach were observed in ... 4 out of the 25 animals receiving X-rays + PhIP, 12 months after administration. No such lesions were found in the chemical or X-ray alone groups. Intestinal metaplasia and some induced tumors were positive for CDX2. It was concluded that the presence of intestinal metaplasia may increase sensitivity to the induction of gastric tumors by colon carcinogens.
This study investigates whether the previous observation that quercetin increases the transport of PhIP through Caco-2 monolayers in vitro could be confirmed in an in vivo rat model. Co-administration of 1.45 umol PhIP/kg bw and 30 umol quercetin/kg bw significantly increased the blood AUC(0-8 hr) of PhIP in rats to 131+/-14% of the AUC (0-8 hr) for rats dosed with PhIP alone. Significantly increased blood PhIP levels were detected at 15, 30, 45 and 180 min. At 4 and 8 hr post-dosing a difference in the PhIP levels in the blood between the two treatment groups was no longer observed. In vitro and in silico modeling of PhIP transport using Caco-2 cells and a previously described kinetic model for PhIP transport revealed that the relative increase in PhIP transport caused by quercetin is dependent on the concentration of the two compounds. When substituting the PhIP and quercetin concentrations used in the in vivo experiment in the kinetic model, an effect of quercetin on PhIP transport was predicted that matches the actual effect of 131% observed in vivo. It is concluded that quercetin increases the bioavailability of the pro-carcinogen PhIP in rats pointing at a potential adverse effect of this supposed beneficial food ingredient.
For more Interactions (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (20 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

An integrated method for monitoring thermal processing temperature of pork based on Q-Exactive mass spectrometry and chemometrics

Xiaoting Yan, Minli Yang, Qichuan He, Shikun Sun, Yuan Zhang, Xuesong Feng, Muyi He, Tong Liu, Yinlong Li, Feng Zhang
PMID: 33819677   DOI: 10.1016/j.chroma.2021.462083

Abstract

Meat heating endpoint temperature (EPT) is an important indicator to ensure the safety of cooked meat. Accurately determining the EPT of cooked meat and ready-to-eat meat products is an important strategy to ensure food safety. In this study, a comprehensive metabolic method based on UPLC-Q Exactive and chemometrics was developed to study the metabolites differences among pork roasted at different temperatures in order to select markers indicating EPT and discover new toxic heat-induced compounds. A two-step extraction method was applied to avoid the loss of metabolite information caused by sample preparation. Using chemometrics, the five compounds of creatine, creatinine, 2-amino-1-methyl-6-phenylimidazo (4,5-b) pyridine (PhIP), 2-methyl-6-amino-5-hydroxymethylpyrimidine (TMP) and compound with the m/z of 114.04316 were selected as markers, and four of them were further confirmed by chemical standards. It is worth noting that TMP was discovered in roasted pork for the first time. In addition, targeting studies aimed at quantifying the selected markers were conducted at different thermal processing temperatures. From the quantification results, it can be concluded that the heat temperature not exceed 180 °C is recommended to reduce the content of toxic compounds. This study has proved that the integration of UPLC-Q Exactive and chemometrics could provide an efficient method for the study of markers related to thermal process and new toxic heat-induced compounds.


Effects of ten vegetable oils on heterocyclic amine profiles in roasted beef patties using UPLC-MS/MS combined with principal component analysis

Yong Li, Wei Quan, Junhui Wang, Zhiyong He, Fang Qin, Zhaojun Wang, Maomao Zeng, Jie Chen
PMID: 33508588   DOI: 10.1016/j.foodchem.2020.128996

Abstract

Soybean oil (SBO), rapeseed oil (RSO), peanut oil (PO), corn oil (CO), olive oil (OO), sunflower oil (SFO), rice germ oil (RGO), walnut oil (WO), torreya seed oil (TSO), and grapeseed oil (GSO) were used to investigate the formation of heterocyclic amines (HAs) in roasted beef patties. Seven HAs, including 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinolone (MeIQ), 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 1-methyl-9H-pyrido[3,4-b]indole (harman), and 9H-pyrido[3,4-b]indole (norharman) were detected in control patties and patties with vegetable oils. GSO, SFO, and WO greatly reduced the content of PhIP and MeIQ. 1.25%TSO and 3.75% RGO showed higher inhibition effects on the more strongly mutagenic compounds (PhIP, MeIQ, IQx, 4,8-DiMeIQx, MeIQx). SBO, PO, and RSO promoted imidazoquin(ox)aline (MeIQ, MeIQx, 4,8-DiMeIQx, and IQx) and β-carboline (harman and norharman); 1.25% SBO had the most significant promoting effect on total HA. This could be useful for the reduction of HA by selecting oils during cooking.


A novel potent inhibitor of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) formation from Chinese chive: Identification, inhibitory effect and action mechanism

Qi Wang, Weiwei Cheng, Yifeng Zhang, Qingzheng Kang, Vemana Gowd, Yuanyuan Ren, Feng Chen, Ka-Wing Cheng
PMID: 33302112   DOI: 10.1016/j.foodchem.2020.128753

Abstract

Differential solvent extraction and phytochemical profiling of Chinse chive were employed to identify its principal PhIP-formation inhibitory constituents. Six compounds (mangiferin, isorhamnetin, luteolin, rosmarinic acid, 6-methylcoumarin, and cyanidin-3-glucoside) were further analyzed in a PhIP-producing chemical model to identify the dominant inhibitor. Its inhibitory mechanism was investigated by assessing the contribution of antioxidation and scavenging of key PhIP precursor/intermediate. No significant correlation was observed between PhIP inhibition rates and antioxidant activities. Further evaluation of the novel potent inhibitor mangiferin revealed a highly significant correlation between its dose-dependent inhibition of PhIP formation and phenylacetaldehyde scavenging. Finally, the proposed mechanism was corroborated through organic synthesis and structural elucidation of the mangiferin-phenylacetaldehyde adduct. This study has identified a potent novel inhibitor of the most abundant HA in heat-processed food and characterized its action mechanism. These findings may provide insight for future studies on mitigation of dietary exposure to toxic Maillard products by polyphenolic phytochemicals.


Resveratrol enhances apoptosis induced by the heterocyclic aromatic amines in p53-wt LoVo cells, but not in p53-deficient HaCaT cells

Katarzyna Kuryłowicz, Agnieszka Cierniak, Ewelina Madej, Łukasz Skalniak, Agnieszka Wolnicka-Głubisz
PMID: 33108147   DOI: 10.18388/abp.2020_5477

Abstract

In the present study, we investigated the influence of resveratrol on PhIP treated human colon cancer cells and compared the effect to HaCaT cells considered as normal, human keratinocytes. Our results show that resveratrol decreases DNA damage in both cell types, it increases the sensitivity of LoVo cells to apoptosis and has no effect on PhIP-treated HaCaT cells. We confirm that PhIP-induced apoptosis is p53 and caspase 3/7 dependent. Interestingly, normal cells such as HaCaT, which lack functional p53 are more resistant to PhIP treatment.


2-Amino-1-methyl-6-phenylimidazo[4,5-

Xiuli Zhao, Hengchao Liu, Xiaofei Zhou, Xiaoxu Chen, Nan Hu, Yan Zhang, Shuo Wang
PMID: 33373210   DOI: 10.1021/acs.jafc.0c06588

Abstract

2-Amino-1-methyl-6-phenylimidazo[4,5-
]pyridine (PhIP), one of the most abundant heterocyclic amines, is a common carcinogen produced in thermally processed protein-rich foods. Studies have demonstrated that PhIP could induce colon tumors in rodents, leaving mechanisms uncovered. This study aims to investigate the mechanism of PhIP-induced colon injury in a rat model. The results of 16S rRNA gene sequencing and metabolomics showed that PhIP disrupted intestinal bacterial composition and affected the glycerophospholipid metabolism and linoleic acid metabolism. Simultaneously, the lipid metabolism function in the intestinal flora was inhibited by PhIP. Notably, transcriptomics revealed that PhIP remarkably inhibited the expression of gene sets associated with steroid hormone biosynthesis, fatty acid elongation, fatty acid degradation, and glycerolipid metabolism pathways in the colon. The results provide new perspectives to study the mechanism of PhIP-induced colon injury and theoretical bases for further understanding the toxicity of PhIP.


A novel magnetic solid-phase extraction method for detection of 14 heterocyclic aromatic amines by UPLC-MS/MS in meat products

Shihui Shan, Yunjiao Ma, Changling Sun, Xiaolu Guo, Han Zheng, Xianbing Xu, Lei Qin, Jiangning Hu
PMID: 32791432   DOI: 10.1016/j.foodchem.2020.127630

Abstract

The current study developed a cheap and effective method for the simultaneous extraction of 14 heterocyclic aromatic amines (HAAs) in food matrix. Core-shell Fe
O
@PDA nanoparticles were constructed and acted as the magnetic solid-phase extraction adsorbent to separate and purify HAAs from meat products for the first time. Then, UPLC-MS/MS technique was employed to identify and quantify the HAAs easily. Fe
O
@PDA nanoparticles were synthesized and characterized successfully. Totally 14 HAAs were completely separated in 19.99 min with good regression coefficients. LODs and LOQs were in the range of 0.013-0.247 ng/g and 0.056-0.803 ng/g, respectively. The intra-day precisions and inter-day precisions were below 9%. Except for IQ[4,5-b], Phe-p-1, PhIP, other 11 types of HAAs (DMIP, 1,5,6-TMIP, IQ, IQx, MeIQ, MeIQx, 7,8-DiMeIQx, AαC, MeAαC, Harman, Norharman) could acquire relatively high recoveries (71.06%-108.49%). The proposed method was successfully devoted to the evaluation of HAAs levels in 8 commercial meat products to verify the adaptability.


In vitro mutagenicity of selected environmental carcinogens and their metabolites in MutaMouse FE1 lung epithelial cells

Lisa Hölzl-Armstrong, Andrea Nævisdal, Julie A Cox, Alexandra S Long, Nikolai L Chepelev, David H Phillips, Paul A White, Volker M Arlt
PMID: 33399867   DOI: 10.1093/mutage/geaa032

Abstract

Chemicals in commerce or under development must be assessed for genotoxicity; assessment is generally conducted using validated assays (e.g. Tk mouse lymphoma assay) as part of a regulatory process. Currently, the MutaMouse FE1 cell mutagenicity assay is undergoing validation for eventual use as a standard in vitro mammalian mutagenicity assay. FE1 cells have been shown to be metabolically competent with respect to some cytochrome P450 (CYP) isozymes; for instance, they can convert the human carcinogen benzo[a]pyrene into its proximate mutagenic metabolite. However, some contradictory results have been noted for other genotoxic carcinogens that require two-step metabolic activation (e.g. 2-acetylaminofluorene and 2-amino-3-methylimidazo[4,5-f]quinoxaline). Here, we examined three known or suspected human carcinogens, namely acrylamide, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 4-aminobiphenyl (4-ABP), together with their proximate metabolites (i.e. glycidamide, N-OH-PhIP and N-OH-4-ABP), to aid in the validation of the FE1 cell mutagenicity assay. Assessments of the parent compounds were conducted both in the presence and absence of an exogenous metabolic activation mixture S9; assessments of the metabolites were in the absence of S9. The most potent compound was N-OH-PhIP -S9, which elicited a mutant frequency (MF) level 5.3-fold over background at 5 µM. There was a 4.3-fold increase for PhIP +S9 at 5 µM, a 1.7-fold increase for glycidamide -S9 at 3.5 mM and a 1.5-fold increase for acrylamide +S9 at 4 mM. Acrylamide -S9 elicited a marginal 1.4-fold MF increase at 8 mM. Treatment with PhIP -S9, 4-ABP ±S9 and N-OH-4-ABP -S9 failed to elicit significant increases in lacZ MF with any of the treatment conditions tested. Gene expression of key CYP isozymes was quantified by RT-qPCR. Cyp1a1, 1a2 and 1b1 are required to metabolise PhIP and 4-ABP. Results showed that treatment with both compounds induced expression of Cyp1a1 and Cyp1b1 but not Cyp1a2. Cyp2e1, which catalyses the bioactivation of acrylamide to glycidamide, was not induced after acrylamide treatment. Overall, our results confirm that the FE1 cell mutagenicity assay has the potential for use alongside other, more traditional in vitro mutagenicity assays.


A Case-Control Study of Meat Mutagens and Colorectal Cancers in Viet Nam

Hang Viet Dao, Tu Thi Minh Nguyen, Hoc Hieu Tran, Linh Thuy Dang, Minh Thi Dinh, Ngoan Tran Le
PMID: 32856847   DOI: 10.31557/APJCP.2020.21.8.2217

Abstract

The aim was to examine the association between heterocyclic amines 2-amino-1-methyl-6-phenylimidazo pyridine (PhIP) and the risk of colorectal cancer (CRC) in Viet Nam.
We performed a case-control study for 512 colorectal cancer patients with the histopathological confirmation and 1,096 hospital controls. We collected information on lifestyle, diet, and cooking methods from participants by trained interviewers using the validated questionnaires. We used data of PhIP concentration in cooked beef analyzed by the LC/MS/MS and cooking questionnaire to estimate the daily intake of PhIP. We divided the estimated amount of PhIP (ng/person/day) into three levels of non-intake (the reference), medium, and high to estimate the Odds ratio and 95% confidence interval (OR, 95%CI).
The median intake of PhIP (ng/person/day) was 18ng and 102.8ng for medium and high PhIP intake, respectively. There was a significant association between PhIP intake and the risk of colorectal cancer. The adjusted OR (95%C), high intake vs. non-intake, were 4.89 (3.03, 7.89), p_trend.


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